2-(4-Bromophenyl)-1,3,4-oxadiazole 2-(4-Bromophenyl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 41420-90-0
VCID: VC21305944
InChI: InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H
SMILES: C1=CC(=CC=C1C2=NN=CO2)Br
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol

2-(4-Bromophenyl)-1,3,4-oxadiazole

CAS No.: 41420-90-0

Cat. No.: VC21305944

Molecular Formula: C8H5BrN2O

Molecular Weight: 225.04 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-1,3,4-oxadiazole - 41420-90-0

Specification

CAS No. 41420-90-0
Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
IUPAC Name 2-(4-bromophenyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H
Standard InChI Key UGBVZNXXRZISHN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN=CO2)Br
Canonical SMILES C1=CC(=CC=C1C2=NN=CO2)Br

Introduction

Chemical Identity and Structure

2-(4-Bromophenyl)-1,3,4-oxadiazole is an organic compound characterized by its heterocyclic structure and specific substituent pattern. Understanding its fundamental properties is essential for recognizing its potential applications and reactivity patterns.

Basic Information

2-(4-Bromophenyl)-1,3,4-oxadiazole is identified by the CAS Number 41420-90-0, with molecular formula C8H5BrN2O and molecular weight of 225.04 g/mol . The compound's structure features a 1,3,4-oxadiazole ring with a 4-bromophenyl group attached at position 2. This specific arrangement contributes to its unique chemical behavior and potential biological activities.

Structural Characteristics

The 1,3,4-oxadiazole ring represents the core structural element of this compound, consisting of a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms in positions 1, 3, and 4. The 4-bromophenyl group attached at position 2 of the oxadiazole ring introduces an electron-withdrawing halogen substituent, which significantly influences the compound's electronic properties and reactivity patterns.

The presence of bromine in the para position of the phenyl ring makes this compound particularly valuable as a synthetic intermediate, as it provides a reactive site for various transformations including coupling reactions and nucleophilic substitutions. Additionally, the oxadiazole ring introduces potential hydrogen bond acceptors through its nitrogen atoms, which can be crucial for biological interactions.

Synthesis Methods

Several synthetic approaches have been developed for preparing 2-(4-Bromophenyl)-1,3,4-oxadiazole, each with specific advantages in terms of yield, reaction conditions, and starting materials.

Ultrasound-Promoted Synthesis

One efficient method for synthesizing 2-(4-Bromophenyl)-1,3,4-oxadiazole involves an ultrasound-promoted reaction using N-isocyanoiminotriphenylphosphorane. This procedure, reported by Rouhani, Morteza, Ramazani, and Ali, achieves an impressive yield of 96% . The synthesis involves:

  • Preparing a solution of N-isocyanoiminotriphenylphosphorane (0.302 g, 1 mmol) in dry CH2Cl2 (4 mL)

  • Adding a solution of 4-bromobenzoic acid (1 mmol) in dry CH2Cl2 (4 mL)

  • Sonicating the mixture in an ultrasonic cleaner at room temperature for approximately 10 minutes

  • Removing the solvent under reduced pressure

  • Purifying the viscous residue by precoated glass-backed plates using silica gel with a mixture of petroleum ether/ethyl acetate (10:2)

This sonication-based approach represents a significant advancement over traditional methods, offering advantages including shorter reaction times, milder conditions, and higher yields.

Synthetic MethodKey ReagentsReaction ConditionsYield (%)Advantages
Ultrasound-PromotedN-isocyanoiminotriphenylphosphorane, 4-Bromobenzoic acidDichloromethane, Room temperature, Sonication (10 min)96Short reaction time, High yield, Mild conditions
Traditional CyclizationAcylhydrazides, POCl3Elevated temperatures, Extended reaction timeVariableWell-established methodology, Broader substrate scope
Dehydrative CouplingCarboxylic acids, HydrazidesCoupling agents, Room temperature to refluxVariableDirect approach, Fewer steps

Chemical Reactivity

The reactivity of 2-(4-Bromophenyl)-1,3,4-oxadiazole is determined by both the oxadiazole ring and the 4-bromophenyl substituent, enabling a diverse range of chemical transformations.

Reactions Involving the Oxadiazole Ring

The oxadiazole ring in 2-(4-Bromophenyl)-1,3,4-oxadiazole possesses distinct reactivity patterns:

  • Electrophilic Substitution: The oxadiazole ring can undergo electrophilic aromatic substitution, though these reactions typically require activating conditions due to the electron-deficient nature of the ring.

  • Coordination Chemistry: The nitrogen atoms in the oxadiazole ring can serve as coordination sites for metal ions, enabling applications in coordination chemistry and potentially in catalysis.

  • Ring Transformations: Under specific conditions, the oxadiazole ring can undergo transformations to other heterocyclic systems, expanding the synthetic utility of this compound.

Biological Activities and Applications

Oxadiazole derivatives, including those structurally related to 2-(4-Bromophenyl)-1,3,4-oxadiazole, exhibit a wide spectrum of biological activities that make them promising candidates for pharmaceutical development.

Anticancer Properties

Research on oxadiazole derivatives structurally similar to 2-(4-Bromophenyl)-1,3,4-oxadiazole has revealed significant anticancer potential. These compounds can inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of Apoptosis: Studies demonstrate that oxadiazole derivatives can increase the expression of pro-apoptotic factors such as p53 and caspase-3, leading to programmed cell death in cancer cells .

  • Enzyme Inhibition: Some oxadiazole derivatives function as inhibitors of enzymes crucial for cancer cell survival and proliferation.

While specific data for 2-(4-Bromophenyl)-1,3,4-oxadiazole itself is limited in the search results, the general structural class shows promise for anticancer applications, particularly against breast cancer cell lines .

Antimicrobial Activity

Oxadiazole derivatives have demonstrated significant antimicrobial properties against various pathogens. Research indicates that 1,3,4-oxadiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species .

The antimicrobial activity is often attributed to the ability of these compounds to interact with essential enzymes or structural components of microbial cells. The presence of the 4-bromophenyl group may enhance membrane penetration, potentially improving antimicrobial efficacy.

Anti-inflammatory and Analgesic Effects

Compounds structurally related to 2-(4-Bromophenyl)-1,3,4-oxadiazole have shown promising anti-inflammatory activities. For example, 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole exhibited anti-inflammatory activities of 59.5% and 61.9%, respectively, comparable to the standard drug indomethacin (64.3%) at the same dosage of 20 mg/kg .

These findings suggest that 2-(4-Bromophenyl)-1,3,4-oxadiazole might also possess anti-inflammatory potential, though specific studies on this exact compound are needed to confirm this activity.

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of 2-(4-Bromophenyl)-1,3,4-oxadiazole and related compounds is crucial for optimizing their biological activities. Based on research on similar compounds, several structural features appear important for biological activity:

  • The 1,3,4-oxadiazole ring serves as a rigid scaffold that positions substituents in specific spatial orientations, critical for target binding.

  • The 4-bromophenyl group contributes to lipophilicity and may enhance membrane permeability, potentially improving bioavailability.

  • The bromine substituent can engage in halogen bonding with biological targets, potentially enhancing binding affinity and specificity.

Materials Science Applications

Beyond biological applications, 2-(4-Bromophenyl)-1,3,4-oxadiazole and structurally related compounds have potential applications in materials science.

Optoelectronic Properties

Compounds containing the oxadiazole moiety often exhibit interesting photophysical properties, making them valuable in optoelectronic applications. These properties include:

  • Fluorescence: Many oxadiazole derivatives display fluorescent properties, potentially useful in sensing applications and imaging.

  • Electron Transport: The electron-deficient nature of the oxadiazole ring makes these compounds effective electron transport materials in organic electronics.

Future Research Directions

Based on the current understanding of 2-(4-Bromophenyl)-1,3,4-oxadiazole and related compounds, several promising research directions emerge.

Medicinal Chemistry Explorations

Future research could focus on:

  • Detailed Structure-Activity Relationship Studies: Systematic modification of the 2-(4-Bromophenyl)-1,3,4-oxadiazole structure to optimize biological activities against specific targets.

  • Mechanism of Action Investigations: Elucidating the precise molecular mechanisms underlying the biological activities of 2-(4-Bromophenyl)-1,3,4-oxadiazole and its derivatives.

  • Development of Hybrid Molecules: Creating hybrid structures combining 2-(4-Bromophenyl)-1,3,4-oxadiazole with other pharmacophores to enhance potency or introduce multifunctional properties.

Materials Science Development

Research opportunities in materials science include:

  • Optimization of Electronic Properties: Fine-tuning the structure to enhance electron transport capabilities for improved performance in electronic devices.

  • Development of Sensory Materials: Exploring the potential of 2-(4-Bromophenyl)-1,3,4-oxadiazole derivatives as fluorescent sensors for detecting specific analytes.

  • Investigation of Coordination Chemistry: Studying the coordination properties of the oxadiazole moiety for potential applications in metal-organic frameworks or catalysis.

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